![molecular formula C18H17N3O5 B13488542 2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide is a complex organic compound with a molecular formula of C18H15N3O6 and a molecular weight of 369.3 g/mol
Métodos De Preparación
The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide involves multiple steps. The initial step typically involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline. This intermediate is then reacted with propargylamine to form N-(prop-2-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline. Finally, this compound is reacted with acetic anhydride to form the target compound.
Análisis De Reacciones Químicas
2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions: Reagents such as acetic anhydride, propargylamine, and phthalic anhydride are commonly used in its synthesis.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This compound is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .
Comparación Con Compuestos Similares
Similar compounds include:
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: Used in the treatment of multiple myeloma.
Lenalidomide: Another derivative used in the treatment of multiple myeloma and myelodysplastic syndromes.
The uniqueness of 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-(prop-2-yn-1-yl)acetamide lies in its specific structure, which allows for unique interactions and applications in various fields of research .
Propiedades
Fórmula molecular |
C18H17N3O5 |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C18H17N3O5/c1-2-8-19-16(23)10-26-14-5-3-4-11-12(14)9-21(18(11)25)13-6-7-15(22)20-17(13)24/h1,3-5,13H,6-10H2,(H,19,23)(H,20,22,24) |
Clave InChI |
WMPOXAHBORTNGO-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


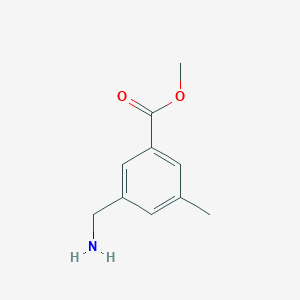
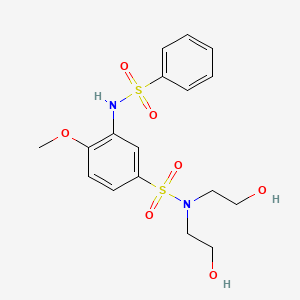
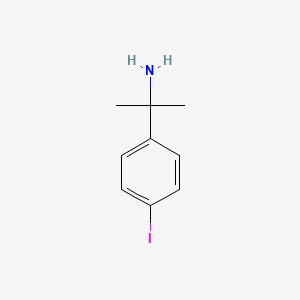
![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13488470.png)

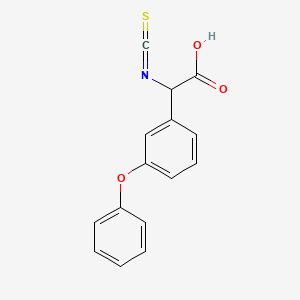
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13488492.png)
![2-[5-(3-fluorophenyl)-3-methoxy-1H-pyrazol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B13488504.png)
![2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B13488510.png)
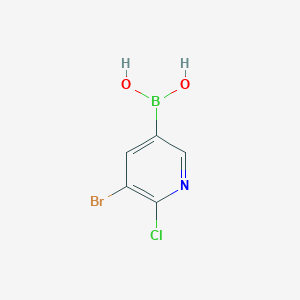
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)


